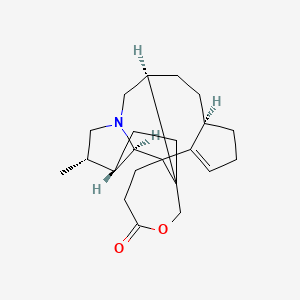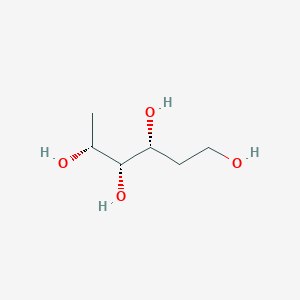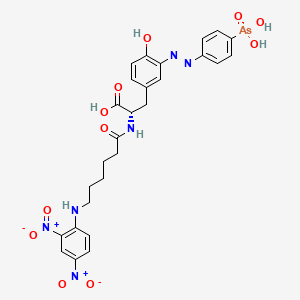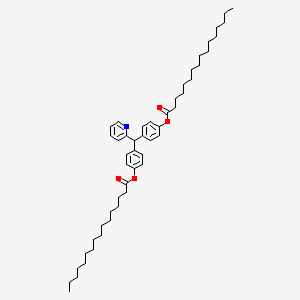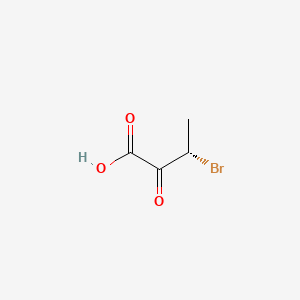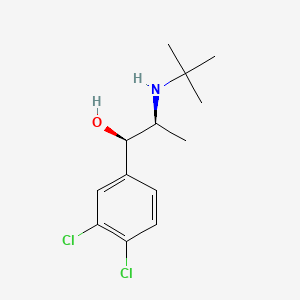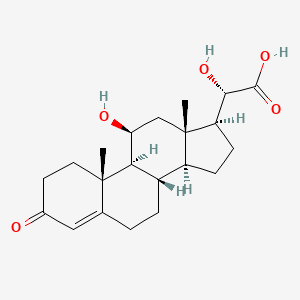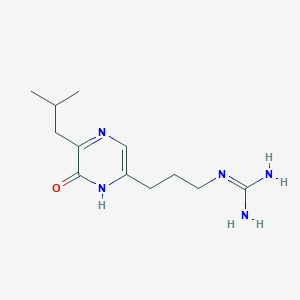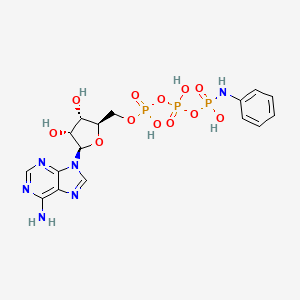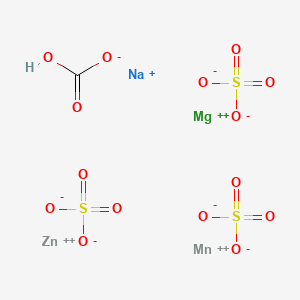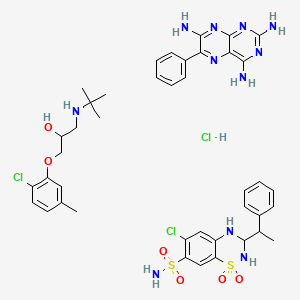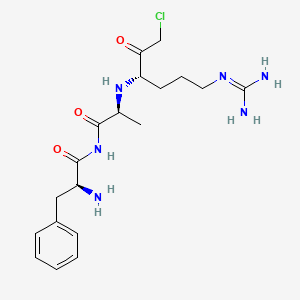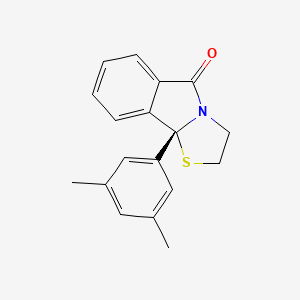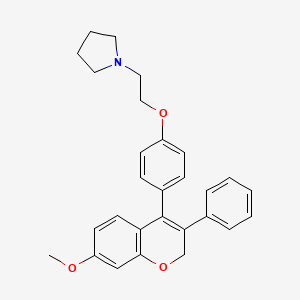![molecular formula C19H22N2 B1197084 Pyridine, 2-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]-, (E)-](/img/structure/B1197084.png)
Pyridine, 2-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)prop-1-enyl]pyridine is a member of styrenes.
Aplicaciones Científicas De Investigación
Metabolite Research
Pyridine derivatives, similar to the compound , have been studied as metabolites with potential therapeutic applications. One study explored the E and Z isomers of 2-[2-(3-chlorophenyl)-1-phenyl-1-propenyl]pyridine as hypocholesteremic agents in rats, showing interest in their bioactive properties (Kokosa et al., 1978).
Polymer Science
In polymer science, pyridine derivatives are used in the synthesis of novel materials. For instance, a study demonstrated the use of a pyridine-containing diamine in the creation of poly(pyridine−imide) with good thermal stability and dielectric properties (Liaw et al., 2007).
Medicinal Chemistry
Pyridine derivatives play a significant role in medicinal chemistry. A study on 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine highlighted its potential as a selective metabotropic glutamate subtype 5 receptor antagonist with anxiolytic activity (Cosford et al., 2003).
Chemical Synthesis
The compound has been involved in chemical synthesis studies. For example, research on the synthesis of various pyridine and fused pyridine derivatives sheds light on its versatility in creating diverse chemical structures (Al-Issa, 2012).
Material Science
In material science, pyridine derivatives are used to enhance properties of materials. Research into high transparent polyimides containing pyridine and biphenyl units showed improved thermal, mechanical, and optical properties (Guan et al., 2015).
Insecticide Research
There's also interest in pyridine derivatives as potential insecticides. A study synthesized and tested the toxicity of pyridine derivatives against the cowpea aphid, demonstrating significant insecticidal activity (Bakhite et al., 2014).
Propiedades
Nombre del producto |
Pyridine, 2-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]-, (E)- |
|---|---|
Fórmula molecular |
C19H22N2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
2-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine |
InChI |
InChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3/b18-11- |
Clave InChI |
CBEQULMOCCWAQT-WQRHYEAKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC=N3 |
SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3 |
SMILES canónico |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



